molecular formula C7H10F3NO B2728893 5-(2,2,2-Trifluoroethyl)piperidin-2-one CAS No. 2361645-50-1

5-(2,2,2-Trifluoroethyl)piperidin-2-one

Cat. No.: B2728893
CAS No.: 2361645-50-1
M. Wt: 181.158
InChI Key: AZPZGXMWMXZVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoroethyl)piperidin-2-one is a chemical compound with the molecular formula C₇H₁₀F₃NO It is a piperidinone derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromide by the piperidinone nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted piperidinones.

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2,2-Trifluoroethylacetate
  • 2,2,2-Trifluoroethylmethanesulfonate

Uniqueness

5-(2,2,2-Trifluoroethyl)piperidin-2-one is unique due to its piperidinone core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZGXMWMXZVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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